molecular formula C21H17BrN2O2S B2608081 N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide CAS No. 850917-32-7

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide

Cat. No. B2608081
CAS RN: 850917-32-7
M. Wt: 441.34
InChI Key: GSBWZAJSSNUWNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide” consists of a bromophenyl group, an indole group, a thioether group, an ethyl group, and a furamide group. The exact arrangement of these groups can be determined by spectroanalytical data .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : A study detailed the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides, highlighting methods that could potentially be adapted for the synthesis of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide. These techniques involve Suzuki-Miyaura cross-coupling and could be relevant for creating derivatives with antibacterial activities (Siddiqa et al., 2022).
  • Antimicrobial Potential : The antimicrobial activities of similar compounds against clinically isolated drug-resistant bacteria were investigated, suggesting potential applications in combating resistant bacterial strains (Gad-Elkareem et al., 2011).

Molecular Docking and Biological Evaluation

  • Biological Applications : Research on N-(2-(piperazin-1-yl)phenyl)arylamide derivatives, which share structural motifs with N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide, revealed their inhibitory activity against β-secretase (BACE1), a target for Alzheimer’s disease treatment. This suggests that similar structures could be explored for neurological conditions (Edraki et al., 2015).

Crystal Structure and Pharmacological Activities

  • Crystal Structure Analysis : A study on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provided insights into the crystal structure of compounds within this chemical family. Understanding the crystallographic parameters can aid in the design of compounds with desired pharmacological properties (Galešić & Vlahov, 1990).

Nonlinear Optical Properties

  • Optoelectronic Applications : Research on donor-acceptor substituted thiophene dyes, which are structurally related to furamide derivatives, showed enhanced nonlinear optical limiting, indicating the potential of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide in optoelectronic devices and materials science (Anandan et al., 2018).

Mechanism of Action

Target of Action

The compound N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide is a complex molecule that may interact with multiple targets in the bodyIt is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide involves its interaction with these targets. The compound may bind to these receptors, triggering a series of biochemical reactions that lead to changes in cellular function. The exact nature of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)furan-2-carboxamide’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. Given the diverse biological activities of indole derivatives , the compound could potentially have wide-ranging effects on cellular function.

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBWZAJSSNUWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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